Fmoc-N-methyl-O-methyl-L-tyrosine

Peptide Drug Design Physicochemical Property Optimization Lipophilicity

Peptide lead optimization often stalls due to poor oral bioavailability and rapid proteolysis. Fmoc-N-methyl-O-methyl-L-tyrosine (1260595-45-6) overcomes these barriers through dual N/O-methylation: • N-Methyl backbone: increases Caco-2 permeability >10-fold and confers proteolytic resistance. • O-Methyl ether: elevates lipophilicity (XLogP3=4.8) and prevents side reactions at the tyrosine hydroxyl. • Purity ≥99% (HPLC) ensures reproducible SPPS with minimal deletion sequences. Supplied with batch-specific COA; global logistics for research programs.

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
CAS No. 1260595-45-6
Cat. No. B1532167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-methyl-O-methyl-L-tyrosine
CAS1260595-45-6
Molecular FormulaC26H25NO5
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1
InChIKeyFRHSGZVWEBYEIV-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-methyl-O-methyl-L-tyrosine for Peptide Synthesis


Fmoc-N-methyl-O-methyl-L-tyrosine (CAS 1260595-45-6) is a protected amino acid derivative featuring an Fmoc-protected N-methyl amino group and an O-methyl ether on the tyrosine phenolic side chain [1]. This compound is a specialized building block for solid-phase peptide synthesis (SPPS), distinguished by its dual methylation pattern that confers enhanced lipophilicity and eliminates potential side reactions compared to non-methylated or singly-methylated tyrosine derivatives .

SPPS building block with N-methylated residue for permeability studies
O-methyl ether permanently protects phenolic side chain, reducing side reactions
Dual methylation pattern reported to increase lipophilicity and modulate hydrogen bonding

Fmoc-N-methyl-O-methyl-L-tyrosine vs. Analogs


Fmoc-N-methyl-O-methyl-L-tyrosine (1260595-45-6) cannot be substituted by simpler analogs like Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH) or unmodified Fmoc-L-tyrosine without fundamentally altering key physicochemical and synthetic properties. The dual N- and O-methylation in this compound creates a unique combination of increased lipophilicity (XLogP3 = 4.8) [1] and a reduced hydrogen bond donor count (1) [1], compared to Fmoc-Tyr(Me)-OH (XLogP3 = 4.6, HBD = 2) and Fmoc-Tyr-OH (XLogP3 = 4.3, HBD = 3) . This translates into significantly different peptide permeability and stability profiles. Furthermore, the N-methyl group enables the synthesis of N-methylated peptide backbones, a modification known to enhance metabolic stability and oral bioavailability, which cannot be achieved with non-N-methylated analogs [2].

N-methylation gap
Non-methylated analogs (Fmoc-Tyr-OH) lack the N-methyl group, limiting metabolic stability research and backbone N-methylation studies.
Hydrogen bonding mismatch
O-methyl-only analog (Fmoc-Tyr(Me)-OH) has a higher H-bond donor count (2 vs. 1), which may alter peptide conformation and permeability profile.
Lipophilicity shift
Replacement with simpler tyrosine derivatives reduces XLogP3 by 0.2–0.5 units, potentially affecting membrane partitioning predictions.

Quantitative Evidence for Fmoc-N-methyl-O-methyl-L-tyrosine


Lipophilicity Advantage

Fmoc-N-methyl-O-methyl-L-tyrosine exhibits a computed XLogP3 value of 4.8 [1], which is higher than that of its singly O-methylated analog, Fmoc-O-methyl-L-tyrosine (XLogP3 = 4.6) , and the non-methylated Fmoc-L-tyrosine (XLogP3 = 4.3) . This increased lipophilicity is a direct consequence of the dual N- and O-methylation.

Lipophilicity (XLogP3)
Head-to-head
Target: 4.8
Fmoc-Tyr(Me)-OH: 4.6
Fmoc-Tyr-OH: 4.3
Higher computed lipophilicity may support permeability modeling
Computed property; empirical validation advised
Peptide Drug Design Physicochemical Property Optimization Lipophilicity

Reduced Hydrogen Bond Donor Count

Fmoc-N-methyl-O-methyl-L-tyrosine possesses only one hydrogen bond donor (HBD), specifically the carboxylic acid proton [1]. In contrast, Fmoc-O-methyl-L-tyrosine has two HBDs (carboxylic acid and the secondary amine) , and Fmoc-L-tyrosine has three HBDs (carboxylic acid, secondary amine, and phenolic hydroxyl) . The reduction in HBD count, achieved through N- and O-methylation, is a well-established strategy to improve passive membrane permeability.

H-Bond Donor Count
Head-to-head
Target: 1 HBD
Fmoc-Tyr(Me)-OH: 2
Fmoc-Tyr-OH: 3
Reduced HBD count associated with improved permeability context
Cactvs 3.4.8.18 algorithm
Drug Design Physicochemical Property Optimization Membrane Permeability

N-Methylation and Peptide Stability

The N-methyl group in Fmoc-N-methyl-O-methyl-L-tyrosine is essential for incorporating N-methylated amino acids into peptide backbones. A study by Ovadia et al. (2011) on multiple N-methylated cyclic hexapeptides demonstrated that this modification can lead to a substantial increase in intestinal permeability in a Caco-2 model, with 10 out of 54 analogs showing high permeability (Papp > 1 x 10⁻⁵ cm/s) comparable to transcellular markers [1]. In contrast, analogs without N-methylation typically exhibit poor permeability (Papp < 1 x 10⁻⁶ cm/s).

Permeability Impact of N-methylation
Class-level
Caco-2: >10-fold higher Papp for N-methylated analogs
Class-level context supports permeability improvement strategy
Based on cyclic hexapeptide study (Ovadia 2011)
Peptide Therapeutics Pharmacokinetics Metabolic Stability

High Purity Specification

Fmoc-N-methyl-O-methyl-L-tyrosine is commercially available with a high purity specification of ≥99% (HPLC) . This level of purity is comparable to, or slightly lower than, some batches of its O-methyl analog Fmoc-Tyr(Me)-OH, which can reach ≥99.5% (Chiral HPLC) , but is considered high-grade for an N-methylated amino acid. High purity is critical for minimizing deletion sequences and side reactions during solid-phase peptide synthesis, ensuring high-fidelity peptide products.

Purity Specification
Data to verify
≥99% (HPLC)
Reported purity supports synthesis reliability
Supplier specification; verify lot
Peptide Synthesis Quality Control SPPS

Phenolic Hydroxyl Protection

The O-methyl group in Fmoc-N-methyl-O-methyl-L-tyrosine permanently protects the tyrosine phenolic hydroxyl group, preventing side reactions such as acylation or oxidation during SPPS . In contrast, unprotected Fmoc-L-tyrosine requires careful handling to avoid these issues, which can lead to lower yields and product heterogeneity. This feature is also present in Fmoc-O-methyl-L-tyrosine, but the target compound uniquely combines it with N-methylation.

Phenolic Protection
Class-level
O-methyl prevents acylation/oxidation
Side-chain protection simplifies SPPS workflow
Standard Fmoc/tBu conditions; verify experimentally
Solid-Phase Peptide Synthesis Side Reaction Prevention Amino Acid Protection

Fmoc-N-methyl-O-methyl-L-tyrosine Applications


Oral Bioavailability Enhancement

Fmoc-N-methyl-O-methyl-L-tyrosine is an ideal building block for creating peptide drug candidates with enhanced oral bioavailability. Its high lipophilicity (XLogP3 = 4.8) and reduced hydrogen bond donor count (1) [1] are key physicochemical drivers of improved membrane permeability. This is further supported by class-level evidence showing that N-methylation can increase intestinal permeability by over 10-fold in Caco-2 assays [2]. Researchers aiming to develop oral peptide drugs should prioritize this compound to leverage these advantages.

Metabolically Stable Peptides

The N-methyl group in this compound is a cornerstone modification for conferring resistance to proteolytic degradation [1]. By incorporating Fmoc-N-methyl-O-methyl-L-tyrosine into a peptide sequence, researchers can shield the peptide backbone from enzymatic cleavage, thereby extending its in vivo half-life. This is a critical requirement for developing long-acting therapeutic peptides and for use in biological studies where peptide stability is paramount.

High-Fidelity SPPS

With a commercial purity specification of ≥99% (HPLC) [1] and a permanently protected phenolic side chain [2], this building block is optimized for high-fidelity SPPS. The high purity minimizes the risk of deletion sequences and other synthesis errors, while the O-methyl group eliminates potential side reactions at the tyrosine hydroxyl. This combination ensures robust, reproducible peptide synthesis, making it a preferred choice for demanding research and development projects.

SAR Peptide Library Construction

The unique structural features of this compound—specifically the dual N- and O-methylation pattern—make it a valuable tool for generating diverse peptide libraries for SAR studies. By comparing peptides containing this residue with those containing Fmoc-Tyr(Me)-OH or Fmoc-Tyr-OH, researchers can precisely map the impact of lipophilicity (ΔXLogP3 of +0.2 to +0.5) [1] and hydrogen bonding potential on biological activity and pharmacokinetic properties.

Application
Selection Property
Validation Focus
Oral bioavailability research
Lipophilicity & HBD profile
Permeability assays (Caco-2, PAMPA)
Metabolic stability research
N-methylation for proteolytic resistance
Stability in serum/plasma or microsomes
High-fidelity SPPS
High purity & side-chain protection
HPLC purity & deletion sequence analysis
SAR peptide library studies
Dual methylation for property modulation
Comparative physicochemical & biological analysis

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44 linked technical documents
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